1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-
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Overview
Description
1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring system fused with a nitrofuran moiety, making it a unique and potentially bioactive molecule .
Preparation Methods
The synthesis of 1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- can be achieved through several synthetic routes. One common method involves the condensation of 1H-indol-1-amine with 5-nitro-2-furaldehyde under acidic conditions. This reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives, which may exhibit different biological activities.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- involves its interaction with specific molecular targets and pathways. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. Additionally, the indole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- can be compared with other indole derivatives, such as:
1H-Indole, 5-nitro-: Similar in structure but lacks the methylene linkage to the furan ring.
1H-Indole, 1-methyl-: Contains a methyl group instead of the nitrofuran moiety, leading to different biological activities.
1H-Indole, 2,3-dihydro-: Lacks the nitrofuran moiety and has a reduced indole ring, resulting in different chemical properties.
The uniqueness of 1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- lies in its combination of the indole and nitrofuran moieties, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
113698-47-8 |
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Molecular Formula |
C13H9N3O3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
N-indol-1-yl-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C13H9N3O3/c17-16(18)13-6-5-11(19-13)9-14-15-8-7-10-3-1-2-4-12(10)15/h1-9H |
InChI Key |
ICHKAELODFMQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2N=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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